Cas no 2680532-07-2 (2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid)

2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2680532-07-2
- EN300-26983723
- 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
- 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
-
- MDL: MFCD34183621
- Inchi: 1S/C9H11ClFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14)
- InChI Key: RROXUFKLYUBOHA-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)O)C=C(C(=N1)F)[Si](C)(C)C
Computed Properties
- Exact Mass: 247.0231610g/mol
- Monoisotopic Mass: 247.0231610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2Ų
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26983723-5.0g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-26983723-10.0g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
Enamine | EN300-26983723-2.5g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
Enamine | EN300-26983723-0.1g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-26983723-5g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95% | 5g |
$3147.0 | 2023-09-11 | |
1PlusChem | 1P02837C-500mg |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95% | 500mg |
$1109.00 | 2024-05-08 | |
Aaron | AR0283FO-5g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95% | 5g |
$4353.00 | 2025-02-15 | |
Aaron | AR0283FO-50mg |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95% | 50mg |
$372.00 | 2025-02-15 | |
Aaron | AR0283FO-100mg |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95% | 100mg |
$542.00 | 2025-02-15 | |
Aaron | AR0283FO-1g |
2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid |
2680532-07-2 | 95% | 1g |
$1519.00 | 2025-02-15 |
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid Related Literature
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
Additional information on 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
Introduction to 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic Acid (CAS No. 2680532-07-2)
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid, with the chemical identifier CAS No. 2680532-07-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The presence of multiple substituents, including a chloro group, a fluoro group, and a trimethylsilyl group, makes this molecule particularly intriguing for its potential applications in synthetic chemistry and drug development.
The structural features of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid contribute to its unique chemical properties. The chloro group at the 2-position and the fluoro group at the 6-position introduce electron-withdrawing effects, which can influence the reactivity and electronic distribution within the molecule. Additionally, the trimethylsilyl (TMS) group at the 5-position provides stability and protects functional groups during synthetic transformations. These characteristics make it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in pyridine derivatives due to their diverse biological activities. Pyridine-based compounds are widely recognized for their role as pharmacophores in various therapeutic agents. For instance, they have been extensively studied for their potential in treating neurological disorders, infectious diseases, and cancer. The specific substitution pattern of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid may contribute to its unique pharmacological properties, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. The combination of electron-withdrawing groups and a protecting silyl group allows for selective functionalization at different positions on the pyridine ring. This flexibility is crucial for designing molecules with optimized biological activity. Researchers have leveraged similar structural motifs to develop novel drugs that target specific enzymes and receptors involved in disease pathways.
The synthesis of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The chlorination and fluorination steps are particularly critical, as they determine the electronic properties of the final product. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired framework efficiently.
Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications affect molecular behavior. By employing molecular modeling techniques, researchers can predict the binding affinity of 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid to biological targets, facilitating the design of more effective drug candidates. These computational studies often complement experimental work, providing insights that guide synthetic strategies and optimization efforts.
The role of protecting groups in organic synthesis cannot be overstated. The trimethylsilyl (TMS) group in this compound serves as an excellent protecting agent for carboxylic acids. It not only stabilizes reactive intermediates but also allows for selective deprotection under mild conditions when desired. This feature is particularly useful in multi-step syntheses where multiple functional groups need to be manipulated sequentially.
The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to develop new therapeutics. The ability to efficiently synthesize complex molecules like 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid underscores the importance of innovative chemical approaches in drug discovery. By integrating cutting-edge techniques with traditional organic synthesis principles, scientists can accelerate the development pipeline and bring novel treatments to patients more quickly.
In conclusion, 2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid represents a significant advancement in pyridine chemistry with broad implications for pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable building block for developing new drugs targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.
2680532-07-2 (2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid) Related Products
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)




